4(1H)-Quinazolinone, 2,3-dihydro-7-chloro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-, hydrochloride
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Overview
Description
7-chloro-1-(2-dimethylaminoethyl)-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one hydrochloride is a chemical compound with the molecular formula C12H17Cl2N3O. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-(2-dimethylaminoethyl)-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one hydrochloride typically involves the reaction of 7-chloro-2,3-dihydroquinazolin-4-one with 2-dimethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
7-chloro-1-(2-dimethylaminoethyl)-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted quinazolinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-chloro-1-(2-dimethylaminoethyl)-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-1-(2-dimethylaminoethyl)-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
7-chloro-1-(2-dimethylaminoethyl)-2-ethyl-2,3-dihydroquinazolin-4-one hydrochloride: Similar in structure but with an ethyl group instead of a pyridin-2-yl group.
7-chloro-2,3-dihydroquinazolin-4-one: Lacks the dimethylaminoethyl and pyridin-2-yl groups.
Uniqueness
7-chloro-1-(2-dimethylaminoethyl)-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
73987-27-6 |
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Molecular Formula |
C17H20Cl2N4O |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
7-chloro-1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C17H19ClN4O.ClH/c1-21(2)9-10-22-15-11-12(18)6-7-13(15)17(23)20-16(22)14-5-3-4-8-19-14;/h3-8,11,16H,9-10H2,1-2H3,(H,20,23);1H |
InChI Key |
WMXUPZJXGMPQGN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(NC(=O)C2=C1C=C(C=C2)Cl)C3=CC=CC=N3.Cl |
Origin of Product |
United States |
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